Milvexian
Overview
Description
Milvexian is a small molecule that functions as a factor XIa inhibitor, acting as an anticoagulant. It is taken orally and is currently under investigation for its potential to prevent blood clots in patients undergoing surgery and for the prevention of stroke . This compound is being developed by Bristol-Myers Squibb and Janssen Pharmaceuticals .
Preparation Methods
The synthesis of Milvexian involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically includes the following steps:
Formation of Intermediates: The initial steps involve the synthesis of intermediates through various chemical reactions such as halogenation, nitration, and reduction.
Coupling Reactions: The intermediates are then subjected to coupling reactions, such as Suzuki coupling, to form the core structure of this compound.
Final Modifications:
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced techniques such as continuous flow chemistry and green chemistry principles .
Chemical Reactions Analysis
Milvexian undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced using reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Milvexian has a wide range of scientific research applications, including:
Mechanism of Action
Milvexian exerts its effects by inhibiting factor XIa, a key enzyme in the intrinsic pathway of blood coagulation. By inhibiting factor XIa, this compound prevents the formation of blood clots without significantly affecting the normal hemostatic process. This selective inhibition of factor XIa reduces the risk of bleeding, making this compound a promising anticoagulant .
The molecular targets of this compound include the active site of factor XIa, where it binds and inhibits the enzyme’s activity. The pathways involved in its mechanism of action include the intrinsic coagulation pathway and the downstream effects on thrombin generation and fibrin formation .
Comparison with Similar Compounds
Milvexian is unique among anticoagulants due to its selective inhibition of factor XIa. Other similar compounds include:
Rivaroxaban: An oral anticoagulant that inhibits factor Xa, another enzyme in the coagulation pathway.
Apixaban: Another factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: An oral anticoagulant that directly inhibits thrombin, the final enzyme in the coagulation cascade.
Compared to these compounds, this compound offers the advantage of selective factor XIa inhibition, which reduces the risk of bleeding while effectively preventing thrombotic events .
Properties
IUPAC Name |
(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWFYCYPTDLKON-CMJOXMDJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2F2N9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802425-99-5 | |
Record name | Milvexian [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milvexian | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MILVEXIAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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